![molecular formula C16H9Cl2N3OS B10970698 2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970698.png)

2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

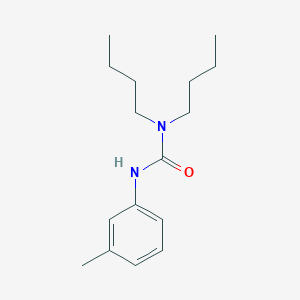

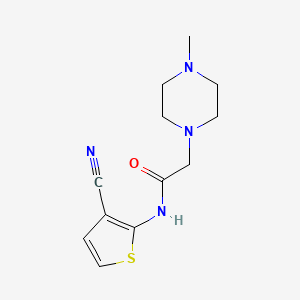

2-(2,6-Dichlorbenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-on ist eine heterocyclische Verbindung, die zur Klasse der Thiadiazoloquinazoline gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Thiadiazolrings aus, der mit einer Quinazolin-Einheit verschmolzen ist, wobei eine 2,6-Dichlorbenzylgruppe am Stickstoffatom des Quinazolinrings gebunden ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Gegenstand für verschiedene wissenschaftliche Studien, insbesondere in den Bereichen der pharmazeutischen Chemie und organischen Synthese.

Vorbereitungsmethoden

Die Synthese von 2-(2,6-Dichlorbenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-on kann durch einen mehrstufigen Prozess erreicht werden, der die Cyclisierung geeigneter Vorläufer beinhaltet. Eine effiziente Methode beinhaltet die Verwendung eines auf Lewis-Säuren basierenden tiefen eutektischen Lösungsmittels (LA-DES) als Katalysator. Die Synthese beginnt typischerweise mit der Reaktion von Dimedon oder 1,3-Cyclohexandion, Aldehyden und 5-Aryl-1,3,4-thiadiazol-2-aminen unter lösemittelfreien Bedingungen. Die Reaktion wird durch ein tiefes eutektisches Lösungsmittel katalysiert, das aus Diphenhydraminhydrochlorid und Kobalt(II)chlorid-Hexahydrat (CoCl2·6H2O) besteht. Diese Methode bietet mehrere Vorteile, darunter kurze Reaktionszeiten, hohe Atomenökonomie und die Vermeidung toxischer organischer Lösungsmittel .

Analyse Chemischer Reaktionen

2-(2,6-Dichlorbenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-on unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid (H2O2) und Reduktionsmittel wie Natriumborhydrid (NaBH4). Substitutionsreaktionen beinhalten oft Nucleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Verbindung zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dichlorbenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-on wurde ausgiebig auf seine potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht. In der pharmazeutischen Chemie hat es sich als vielversprechender Antikrebsmittel gezeigt, da es die Aktivität bestimmter Enzyme und Pfade hemmen kann, die an der Proliferation von Krebszellen beteiligt sind. Darüber hinaus wurde es auf seine antimikrobiellen, entzündungshemmenden und antioxidativen Eigenschaften untersucht. In der organischen Synthese dient die Verbindung als wertvolles Zwischenprodukt für die Herstellung komplexerer Moleküle. Seine einzigartige Struktur macht es auch zu einer nützlichen Sonde für die Untersuchung der Mechanismen verschiedener chemischer Reaktionen .

Wirkmechanismus

Der Wirkmechanismus von 2-(2,6-Dichlorbenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-on beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Pfaden. Beispielsweise kann die Verbindung in Krebszellen die Aktivität bestimmter Kinasen oder Enzyme hemmen, die an der Zellzyklusregulation beteiligt sind, was zu einem Zellzyklusarrest und Apoptose führt. Die genauen molekularen Ziele und Pfade können je nach dem spezifischen biologischen Kontext und der Art der untersuchten Zellen variieren .

Wirkmechanismus

The mechanism of action of 2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit the activity of certain kinases or enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied .

Vergleich Mit ähnlichen Verbindungen

2-(2,6-Dichlorbenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-on kann mit anderen Thiadiazoloquinazolin-Derivaten verglichen werden, wie z. B. 2-(2,6-Dichlorbenzyl)-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-on und 2-(2,6-Dichlorbenzyl)-5H-[1,3,4]thiadiazolo[3,2-b]quinazolin-5-on. Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich jedoch in der Position der Thiadiazolringfusion. Die einzigartigen strukturellen Merkmale von 2-(2,6-Dichlorbenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-on, wie z. B. die spezifische Anordnung der Ringe und das Vorhandensein der 2,6-Dichlorbenzylgruppe, tragen zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei .

Eigenschaften

Molekularformel |

C16H9Cl2N3OS |

|---|---|

Molekulargewicht |

362.2 g/mol |

IUPAC-Name |

2-[(2,6-dichlorophenyl)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

InChI |

InChI=1S/C16H9Cl2N3OS/c17-11-5-3-6-12(18)10(11)8-14-20-21-15(22)9-4-1-2-7-13(9)19-16(21)23-14/h1-7H,8H2 |

InChI-Schlüssel |

RXESTCHJAXDYIF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)CC4=C(C=CC=C4Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl ({5-[(4-tert-butylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10970642.png)

![3-phenyl-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10970648.png)

![methyl ({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10970649.png)

![Methyl 3-({[1-(propan-2-yl)piperidin-4-yl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B10970657.png)

![3-[(4-{[4-(Propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10970659.png)

![6-(1,3-dimethylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B10970660.png)

![N-(3-fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10970665.png)

![2-{4-[(3-Nitrophenyl)sulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B10970669.png)

![2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10970671.png)

![ethyl {[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate](/img/structure/B10970677.png)

![(2Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10970678.png)